1,4-Dibromo-2-isopropyl-benzene
Overview
Description
1,4-Dibromo-2-isopropyl-benzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons. It is characterized by the presence of two bromine atoms and an isopropyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-isopropyl-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-benzene (cumene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms attaching to the para positions relative to the isopropyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is scaled up to accommodate larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-isopropyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with hydroxyl or alkoxide groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the isopropyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed to reduce the bromine atoms.
Major Products Formed:
Substitution: Formation of 1,4-dihydroxy-2-isopropyl-benzene or 1,4-dialkoxy-2-isopropyl-benzene.
Oxidation: Formation of 1,4-dibromo-2-acetyl-benzene or 1,4-dibromo-2-carboxy-benzene.
Reduction: Formation of 1,4-dihydro-2-isopropyl-benzene.
Scientific Research Applications
1,4-Dibromo-2-isopropyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms can be selectively replaced to create a variety of derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Utilized in the production of polymers and advanced materials, where its bromine atoms contribute to flame retardancy and thermal stability.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-isopropyl-benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The isopropyl group can influence the reactivity of the compound by stabilizing or destabilizing intermediates through inductive and hyperconjugative effects.
Comparison with Similar Compounds
1,4-Dibromobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1,4-Dichloro-2-isopropyl-benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and physical properties.
1,4-Diiodo-2-isopropyl-benzene: Contains iodine atoms, which are larger and more polarizable than bromine, affecting the compound’s reactivity and interactions.
Uniqueness: 1,4-Dibromo-2-isopropyl-benzene is unique due to the combination of bromine atoms and an isopropyl group on the benzene ring. This specific arrangement imparts distinct reactivity patterns and physical properties, making it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
1,4-dibromo-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCRFBHZGWJICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289510 | |
Record name | 1,4-Dibromo-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58683-74-2 | |
Record name | 1,4-Dibromo-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58683-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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